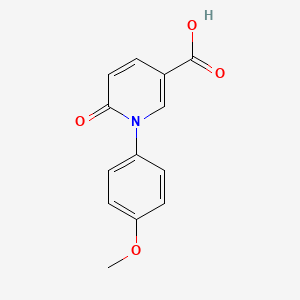

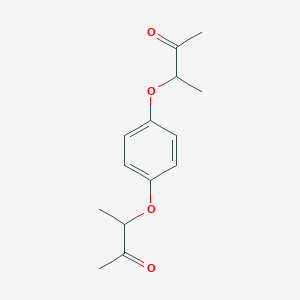

![molecular formula C19H15F3N2O2S B2963803 3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one CAS No. 422275-34-1](/img/structure/B2963803.png)

3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities. They have a bicyclic structure, consisting of a benzene ring fused to a 2-aminopyrimidine ring .

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system, which consists of a benzene ring fused to a 2-aminopyrimidine ring. The trifluoromethoxy phenyl group and the prop-2-enyl group are likely attached to the quinazolinone core, but without a specific structure, it’s hard to determine their exact positions .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration, among others . The specific reactions that this compound can undergo would depend on the positions of the substituents and the reaction conditions.Applications De Recherche Scientifique

Antibacterial and Antiviral Activities Research into quinazolinone derivatives, closely related to 3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one, demonstrates significant antibacterial and antiviral properties. For example, studies on new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-ones have shown promising antibacterial activities, highlighting the potential of such compounds in combating bacterial infections (Geesi, 2020). Additionally, the synthesis of fluorine-containing 4-arylaminoquinazolines and their evaluation against viral pathogens like monkeypox virus and ectromelia virus reveal good prospects for these compounds as antiviral agents, indicating a broad spectrum of activity that extends beyond bacterial targets (Lipunova et al., 2012).

Anticancer Properties Quinazolinone derivatives have also been explored for their anticancer properties. Novel synthesis methods have led to the creation of triazoloquinazolinone-based compounds that inhibit tubulin polymerization, displaying significant anticancer activity in various cancer cell lines. This suggests their potential use as vascular disrupting agents in cancer treatment (Driowya et al., 2016). The exploration of quinazolinone derivatives for antitumor activity highlights their potential in developing new therapeutic agents against cancer, with specific compounds demonstrating efficacy against a wide range of human tumor cell lines (El-Badry et al., 2020).

H1-Antihistaminic Agents Further research into quinazolin-4-one derivatives has led to the development of new classes of H1-antihistaminic agents. These compounds have been tested for their efficacy in protecting animals from histamine-induced bronchospasm, with several novel derivatives showing promising results compared to standard antihistaminic drugs. This research suggests the potential of quinazolinone derivatives in treating allergic reactions and conditions mediated by histamine (Alagarsamy et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2S/c1-2-11-24-17(25)15-5-3-4-6-16(15)23-18(24)27-12-13-7-9-14(10-8-13)26-19(20,21)22/h2-10H,1,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBJFUDWSKBGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone](/img/structure/B2963723.png)

![2-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2963727.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2963728.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2963733.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)

![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)

![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)